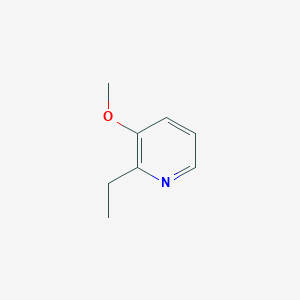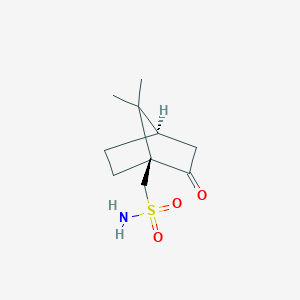
N-Methyl-1-(naphthalen-1-yl)methanamin
Übersicht
Beschreibung
N-Methyl-N-naphthylmethylamine (NMN) is an organic compound belonging to the class of amines and is an important intermediate in the synthesis of many important organic compounds. NMN is also known as a methylene bridge, a structural element which links two molecules together. NMN is a highly reactive chemical and is used in a variety of chemical processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for NMN.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Fungiziden
“N-Methyl-1-(naphthalen-1-yl)methanamin” wurde bei der Entwicklung neuer Fungizide eingesetzt . Insbesondere wurde es verwendet, um den molekularen Mechanismus zu untersuchen, über den das Fungizid N - (naphthalen-1-yl)phenazin-1-carboxamid Rhizoctonia solani hemmt .
Bestimmung von Isocyanaten in der Luft
Diese Verbindung wurde als Reagenz zur Bestimmung von Isocyanaten in der Luft durch UV- oder Fluoreszenzdetektion verwendet . Diese Anwendung ist besonders wichtig für die Überwachung der Luftqualität und die Sicherstellung der Sicherheit in Umgebungen, in denen Isocyanate verwendet oder hergestellt werden.
Synthese von Terbinafin
“this compound” wurde zur Herstellung eines wichtigen Zwischenprodukts verwendet, das für die Synthese von Terbinafin erforderlich ist . Terbinafin ist ein Antimykotikum, das zur Behandlung einer Vielzahl von Pilzinfektionen eingesetzt wird.
Organische Synthese
“N,N-Dimethyl-1- (naphthalen-1-yl)methanamin” ist ein nützliches Reaktant in der organischen Synthese . Es kann zur Synthese einer Vielzahl von organischen Verbindungen verwendet werden.
Safety and Hazards
N-Methyl-1-naphthalenemethylamine is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Wirkmechanismus
Target of Action
N-Methyl-1-(naphthalen-1-yl)methanamine, also known as N-Methyl-N-naphthylmethylamine, N-Methyl-1-naphthalenemethylamine, or N-Methyl-1-naphthylmethylamine, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . It interacts with the transporters of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This results in enhanced neurotransmission, affecting various physiological and psychological processes.
Eigenschaften
IUPAC Name |
N-methyl-1-naphthalen-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIUFVBEVFILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162834 | |
| Record name | N-Methyl-N-naphthylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14489-75-9 | |
| Record name | N-Methyl-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14489-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-naphthylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14489-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-naphthylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylnaphthalene-1-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX2R0PS9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Methyl-1-naphthalenemethylamine in antifungal research?
A1: While N-Methyl-1-naphthalenemethylamine itself isn't directly investigated for antifungal properties in the provided research, it serves as a key structural element in butenafine hydrochloride [, ]. This compound, a potent antifungal agent belonging to the benzylamine class, demonstrates significant activity against various dermatophytes, including Trichophyton mentagrophytes and Microsporum canis []. The research highlights the importance of N-Methyl-1-naphthalenemethylamine as a building block for developing effective antifungal drugs.
Q2: How does the structure of butenafine hydrochloride, containing N-Methyl-1-naphthalenemethylamine, contribute to its antifungal efficacy?
A2: The research suggests that the structure of butenafine hydrochloride, particularly the presence of N-Methyl-1-naphthalenemethylamine, plays a crucial role in its antifungal activity. While the exact mechanism of action isn't detailed in the provided abstracts, structure-activity relationship studies on similar compounds indicate that the benzylamine moiety, to which N-Methyl-1-naphthalenemethylamine contributes, is essential for their potent antifungal effects []. Additionally, butenafine hydrochloride exhibits long retention in the skin after topical application, which contributes to its efficacy against dermatophytosis [].
Q3: Is N-Methyl-1-naphthalenemethylamine used in analytical methods for other antifungal drugs?
A3: Yes, N-Methyl-1-naphthalenemethylamine is utilized as an internal standard in a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method developed for quantifying terbinafine in human plasma []. This method, designed for bioequivalence studies, underscores the utility of N-Methyl-1-naphthalenemethylamine in analytical chemistry for accurate and reliable drug quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
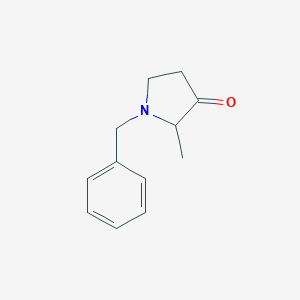
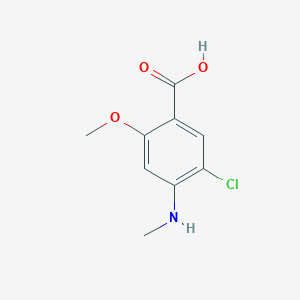
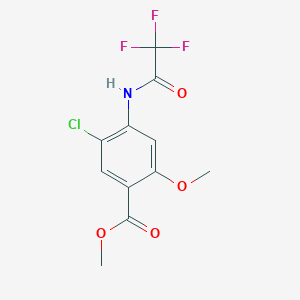

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)


